4-(4-Nitrophenyl)-1H-imidazole
Overview
Description
4-(4-Nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a nitrophenyl group attached to the imidazole ring
Mechanism of Action
Target of Action
Similar compounds such as 4-nitrophenyl phosphate have been shown to interact with enzymes like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 .
Mode of Action
It’s worth noting that nitrophenol compounds often undergo reduction reactions, transforming into less toxic amino compounds . This process typically involves a catalyst that facilitates the reaction through various transition states, leading to a mechanism with lower activation energy .
Biochemical Pathways
The reduction of nitrophenol compounds is a universally accepted model catalytic reaction . This process can be monitored using UV-visible spectroscopic techniques, allowing for the easy measurement of kinetic parameters .
Result of Action
It’s known that the reduction of nitrophenol compounds results in the formation of less toxic amino compounds .
Action Environment
It’s known that the catalytic reduction of nitrophenol compounds can be influenced by the size and structure of the catalyst, the structural chemistry of the active nanoparticles, the reconstruction of the nanoparticle surface, and the functions of diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1H-imidazole typically involves the nitration of phenylimidazole. One common method includes the reaction of phenylimidazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4-(4-Aminophenyl)-1H-imidazole.
Substitution: Various substituted phenylimidazoles depending on the substituent introduced.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
4-Nitrophenylimidazole: Similar structure but lacks the additional substituents on the imidazole ring.
4-Nitrophenylpyrazole: Contains a pyrazole ring instead of an imidazole ring.
4-Nitrophenylthiazole: Contains a thiazole ring instead of an imidazole ring.
Uniqueness: 4-(4-Nitrophenyl)-1H-imidazole is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-nitrophenyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLBIRUBMLUNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358702 | |
Record name | 4-(4-Nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663386 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38980-93-7 | |
Record name | 5-(4-Nitrophenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38980-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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